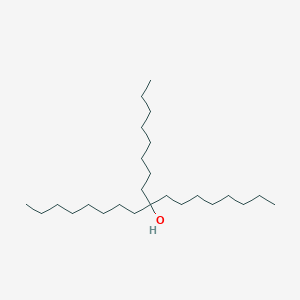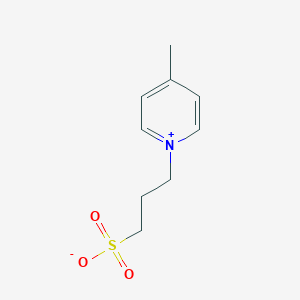
4-Methyl-1-(3-sulphonatopropyl)pyridinium
説明
Synthesis Analysis
The synthesis of related compounds involves the functionalization of pyridine rings with sulfonate groups and the formation of pyridinium salts. For instance, the preparation of 4-(4'-pyridylthio)-1-methylpyridinium salts with different counteranions has been described, showcasing the versatility of pyridinium compounds in forming various crystalline structures . Another study reports the synthesis of a sulphonamide derivative through the ditosylation of 2-aminopyridine, followed by complexation with metal ions . These methods highlight the reactivity of pyridine derivatives and their ability to form complex structures with potential utility in various fields.
Molecular Structure Analysis
The molecular structures of pyridinium salts and related compounds are characterized by their crystalline arrangements and hydrogen-bonding patterns. For example, different stacking structures of the cation are observed depending on the anion present in the 4-(4'-pyridylthio)-1-methylpyridinium salts . The supramolecular structures of isomeric sulfonamides also differ in their hydrogen-bonding arrangements, affecting the overall layer structures formed . These analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of pyridine derivatives with sulfonate groups is demonstrated by the ipso-substitution reactions, where sulphinyl or sulphonyl groups are displaced by various nucleophiles . This reactivity is utilized in the synthesis of macrocycles and other complex structures. Additionally, the sulphonation of indole derivatives by pyridinium-1-sulphonate indicates the specificity of the reaction based on the substitution pattern of the indole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts and sulfonate derivatives are influenced by their molecular structures. The crystal structure and spectroscopic characterization of a related compound, 1-(N-ethyl-1-sulphonate-4-pyridinio)-2-[N-methylpyrrol-2-yl]ethene, reveal insights into its optical properties and potential for two-photon pumped lasing experiments . The non-electrolytic nature of metal complexes with sulfonamide derivatives and their UV-Vis and IR spectra suggest potential applications in the pharmaceutical and chemical industries . The robust sulfonate···pyridinium interaction is a key feature in designing molecular assemblies with desired structural modulations .
科学的研究の応用
Ionic Liquid-Modified Materials
Research on ionic liquid-modified materials, particularly focusing on the unique properties of ionic liquids like pyridinium-based structures, has shown significant advancements in solid-phase extraction, chromatography, and electrochromatography. These modifications aim to enhance the materials' capabilities for separation processes, demonstrating the potential of pyridinium and similar ionic liquids in material science applications (Vidal, Riekkola, & Canals, 2012).
Electrochemical Reduction Mechanisms
The electrochemical behavior of pyridinium-based cations, among other organic cations used in ionic liquids, has been a subject of interest. Studies have detailed specific reduction reactions at the negative electrode, providing insights into the reduction behavior, potential, and design considerations for selecting or designing salts with desired electrochemical characteristics (Lane, 2012).
Metal Complexes Formation
Investigations into metal complexes involving pyridine and its derivatives, such as 4,4'-dipyridyldisulfide, have revealed a rich structural diversity derived from these ligands. The research indicates significant potential in creating metal complexes that exhibit varied structural types and include properties like guest inclusion, highlighting the versatility of pyridine-based ligands in coordination chemistry (Horikoshi & Mochida, 2006).
Biopolymer Modification
The chemical modification of xylans with pyridinium derivatives has been explored for the development of new biopolymer ethers and esters. This research demonstrates the ability to modify biopolymers to achieve specific properties, such as drug delivery capabilities, showcasing the application potential of pyridinium-based compounds in biopolymer science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Analytical Chemistry Applications
Pyridinium and its derivatives have been applied in analytical chemistry, notably in the improvement of electrochemical sensors for detecting substances like paraquat in food samples. The research emphasizes the role of pyridinium-based compounds in developing highly selective and sensitive analytical methods for environmental and food safety applications (Laghrib, Bakasse, Lahrich, & El Mhammedi, 2020).
特性
IUPAC Name |
3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9-3-6-10(7-4-9)5-2-8-14(11,12)13/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRTWEBOYWBGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166068 | |
| Record name | 4-Methyl-1-(3-sulphonatopropyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(3-sulphonatopropyl)pyridinium | |
CAS RN |
15626-30-9 | |
| Record name | Pyridinium, 4-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15626-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-(3-sulfonatopropyl)pyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-(3-sulphonatopropyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-(3-sulphonatopropyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-1-(3-sulfonatopropyl)pyridinium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5558P2NFQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
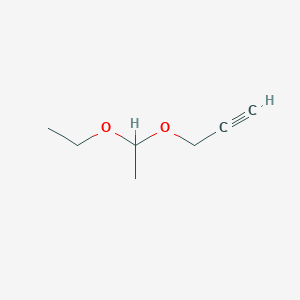
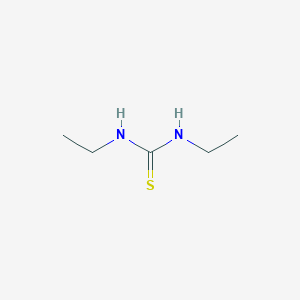
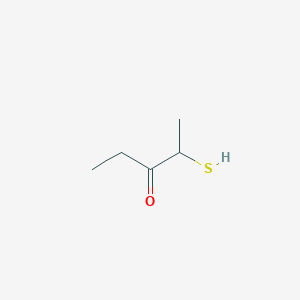
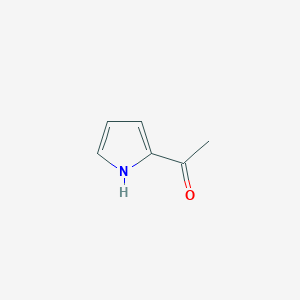
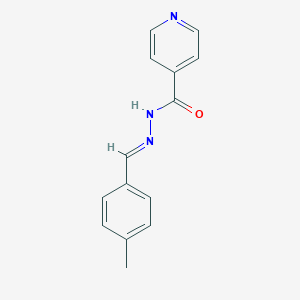
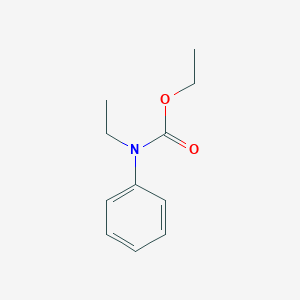
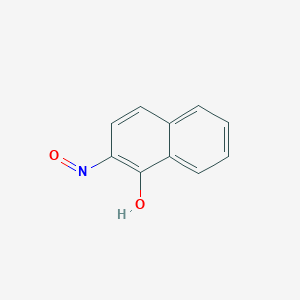
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
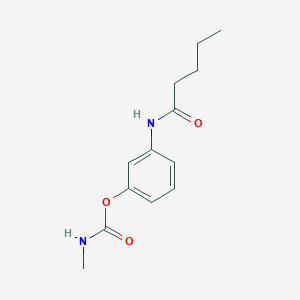
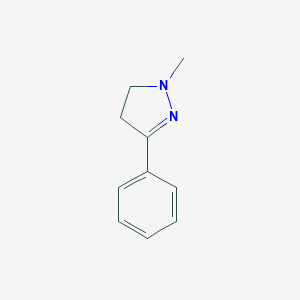
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
